Ethyl 2-chlorosulfonyl-2,2-difluoroacetate
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Overview
Description
Ethyl 2-chlorosulfonyl-2,2-difluoroacetate is a chemical compound with the molecular formula C4H5ClF2O4S. It is characterized by the presence of a chlorosulfonyl group and two fluorine atoms attached to an ethyl acetate backbone. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Pharmacokinetics
Based on its chemical properties, it can be hypothesized that it might be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of Ethyl 2-chlorosulfonyl-2,2-difluoroacetate. For instance, its stability might be affected by exposure to light or high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chlorosulfonyl-2,2-difluoroacetate typically involves the reaction of chlorodifluoroacetic acid with ethanol in the presence of a catalyst such as toluene-4-sulfonic acid. The reaction is carried out in dichloromethane at temperatures ranging from 20 to 33°C for approximately 38.5 hours under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chlorosulfonyl-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium bromide in sulfolane at elevated temperatures (100°C) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typically used.
Major Products:
Substitution: Ethyl bromodifluoroacetate.
Reduction: Various reduced derivatives depending on the reducing agent used.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Ethyl 2-chlorosulfonyl-2,2-difluoroacetate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and flame retardants.
Comparison with Similar Compounds
Ethyl bromodifluoroacetate (C4H5BrF2O2): Similar in structure but contains a bromine atom instead of a chlorosulfonyl group.
Ethyl chlorodifluoroacetate (C4H5ClF2O2): Contains a chlorine atom instead of a chlorosulfonyl group.
Uniqueness: Ethyl 2-chlorosulfonyl-2,2-difluoroacetate is unique due to the presence of both chlorosulfonyl and difluoroacetate groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various industrial and research applications.
Properties
IUPAC Name |
ethyl 2-chlorosulfonyl-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF2O4S/c1-2-11-3(8)4(6,7)12(5,9)10/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKDZCUAUWQNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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